3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c1-14-4-6-16(7-5-14)19-13-18(15-8-10-17(22)11-9-15)23-21-24-20(3-2-12-27)25-26(19)21/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEFYBKAJXAZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyrimidine Core
The triazolopyrimidine scaffold is synthesized through a [3+2] cycloaddition between a hydrazine derivative and a pyrimidine precursor. A representative protocol involves:
Reagents :
-
5-Amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile
-
Ethyl acetoacetate
-
Triethylamine (base catalyst)
Procedure :
-
React 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile with ethyl acetoacetate in ethanol under reflux for 12 hours.
-
Neutralize the mixture with dilute HCl to precipitate the cyclized product.
-
Purify via recrystallization from ethanol/water (yield: 68–72%).
Key Reaction :
Introduction of 4-Bromophenyl and 4-Methylphenyl Groups
Aryl substituents are introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis for selective functionalization.
Reagents :
-
Triazolopyrimidine core
-
4-Bromophenylboronic acid
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4-Methylphenylboronic acid
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Pd(PPh) (catalyst)
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NaCO (base)
Procedure :
-
Dissolve the triazolopyrimidine core in degassed toluene/ethanol (3:1).
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Add 4-bromophenylboronic acid (1.2 equiv), Pd(PPh) (0.05 equiv), and NaCO (2.0 equiv).
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Heat at 80°C under nitrogen for 8 hours.
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Repeat with 4-methylphenylboronic acid for the second aryl group.
-
Isolate via column chromatography (SiO, hexane/ethyl acetate).
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc) | 52 |
| Catalyst | Pd(PPh) | 78 |
| Solvent | DMF | 65 |
| Solvent | Toluene/EtOH | 82 |
Propanol Group Addition
The propanol side chain is introduced through nucleophilic substitution or hydroxylation of a pre-installed alkyl halide.
Reagents :
-
Bromopropyl intermediate
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NaOH (for hydrolysis)
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LiAlH (for reduction)
Procedure :
-
React the brominated intermediate with NaOH in aqueous THF at 60°C for 6 hours.
-
Neutralize with HCl and extract with dichloromethane.
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Reduce any carbonyl groups using LiAlH in dry ether.
Mechanistic Insight :
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Rate (k, s) |
|---|---|---|
| Ethanol | 24.3 | 0.45 |
| DMF | 36.7 | 0.78 |
| Toluene | 2.4 | 0.12 |
Polar aprotic solvents like DMF enhance nucleophilicity but may hinder cyclization.
Catalytic Systems
Palladium catalysts with bulky ligands (e.g., PPh) improve coupling efficiency by stabilizing the active Pd(0) species.
Characterization and Analytical Data
Spectroscopic Validation
-
H NMR (400 MHz, CDCl) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, -CH-OH).
-
IR (KBr) : 3350 cm (O-H stretch), 1600 cm (C=N stretch).
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.7 | 98.5 |
| TLC (SiO) | R = 0.45 | 99.1 |
Challenges and Alternative Approaches
Competing Side Reactions
-
Oxidation of propanol : Mitigated by conducting reactions under inert atmospheres.
-
Ring-opening of pyrimidine : Addressed by using milder bases (e.g., KCO instead of NaOH).
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in the life cycle of parasites, contributing to its antileishmanial and antimalarial activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogous triazolo-pyrimidine and pyrazolo-pyrimidine derivatives:
*Calculated based on molecular formula.
Key Observations :
Biological Activity
3-[5-(4-Bromophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolopyrimidines and exhibits various pharmacological properties that are being explored in scientific research.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 3-[5-(4-bromophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
| Molecular Formula | C21H21BrN4O |
| Molecular Weight | 409.32 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on creating the triazolopyrimidine core, followed by the introduction of bromophenyl and methylphenyl groups. Common reagents include bromine and various catalysts to facilitate these reactions .
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
Recent studies have shown that derivatives of triazolopyrimidines possess promising anticancer activity. For instance:
- Cytotoxicity Testing: The compound has been evaluated against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. Results indicated that it effectively inhibits cell growth with varying IC50 values:
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in the life cycle of certain parasites, showcasing potential antileishmanial and antimalarial activities .
- Tubulin Polymerization: The compound acts as a tubulin polymerization inhibitor, which is crucial in cancer treatment as it disrupts mitotic spindle formation during cell division .
Case Studies
Several studies have highlighted the efficacy of triazolopyrimidine derivatives:
- Study on MCF-7 Cells: Compounds similar to this compound demonstrated significant cytotoxic effects compared to standard chemotherapy agents like doxorubicin.
- Molecular Docking Studies: These studies revealed good binding affinities for various derivatives with potential targets in cancer therapy, indicating their therapeutic promise .
Summary of Biological Activities
| Activity | Effect | IC50 Values (μM) |
|---|---|---|
| Anticancer (MCF-7) | Significant inhibition of cell growth | 3.91 |
| Anticancer (HCT116) | Strong cytotoxic activity | 0.53 |
| Anticancer (A549) | Moderate cytotoxicity | 6.05 |
| Enzyme Inhibition | Potential antileishmanial and antimalarial effects | N/A |
Q & A
Q. What are the common synthetic routes for this compound, and how is purity ensured?
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by functionalization with bromophenyl and methylphenyl groups. Key steps include cyclization under acidic/basic conditions and coupling reactions using catalysts like Pd or Cu . Purification is achieved via column chromatography (e.g., 10% methanol in dichloromethane) or flash chromatography, with purity (>94%) confirmed by HPLC and NMR .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine-containing analogs), high-resolution mass spectrometry (HRMS), and X-ray crystallography are essential. NMR identifies proton environments and substituent positions, while HRMS validates molecular weight. X-ray crystallography resolves stereochemistry .
Q. How are initial biological activities screened for this compound?
In vitro assays are used to evaluate enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity (e.g., against cancer cell lines). Molecular docking studies predict interactions with viral or cellular proteins, guiding target selection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or fluorine) and test them in standardized assays. For example, halogen substitutions enhance lipophilicity and target binding, while methyl groups influence steric effects. Compare IC₅₀ values and binding affinities to identify critical functional groups .
Q. What strategies improve synthetic yield and scalability?
Use design of experiments (DOE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For instance, replacing ethanol with DMF may enhance solubility of intermediates. Scalability requires transitioning from batch to flow chemistry, ensuring consistent mixing and heat transfer .
Q. How should conflicting biological data from different studies be resolved?
Investigate experimental variables:
- Assay conditions : Differences in pH, ion concentration, or cell lines (e.g., HEK293 vs. HeLa) can alter results.
- Compound purity : Trace impurities (e.g., unreacted starting materials) may skew activity. Re-evaluate via HPLC-MS .
- Statistical rigor : Ensure replicates (n ≥ 3) and use ANOVA for significance testing .
Q. What methodologies assess pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
- In vivo half-life : Administer to rodents and measure plasma concentrations over time .
Q. How is toxicity evaluated during preclinical development?
- In vitro : Test for hepatotoxicity (e.g., HepG2 cell viability) and hERG channel inhibition (patch-clamp assays).
- In vivo : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis of organs .
Q. What mechanistic studies elucidate the compound’s mode of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
